molecular formula C9H7BrF2O2 B2979544 3-(4-Bromo-2,6-difluorophenyl)propanoic acid CAS No. 1502404-82-1

3-(4-Bromo-2,6-difluorophenyl)propanoic acid

Cat. No. B2979544
CAS RN: 1502404-82-1
M. Wt: 265.054
InChI Key: HLELMAMHQYOLPB-UHFFFAOYSA-N
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Description

“3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1502404-82-1 . It has a molecular weight of 265.05 . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 265.05 .

Scientific Research Applications

Electrochemical Reduction of Carbon Dioxide

The electrocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO) can be influenced by the presence of weak Brönsted acids, such as 2,2,2-trifluoroethanol, phenol, methanol, and water, enhancing the rate of catalysis and improving the lifetime of the rhenium catalyst. This process involves the stabilization of the rhenium–CO2 intermediate through protonation, facilitating the cleavage of one of the C–O bonds to yield CO. The efficiency of the acid increases with its acidity, indicating a potential application area for similar compounds in enhancing CO2 reduction rates (Wong, Chung, & Lau, 1998).

Synthon for Chemoselective Preparation of Thiazoles

A synthetic protocol leveraging 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of thiazoles, which are valuable in drug discovery. This process allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, showcasing the compound's utility in facilitating complex organic transformations and its potential as a precursor in radiopharmaceutical applications (Colella et al., 2018).

Glycoconjugate Chemistry

In the field of glycoconjugate chemistry, 3-Bromo-2-(bromomethyl) propyl (dibromoisobutyl or DIB) glycosides have been synthesized and used for creating neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. These compounds demonstrate the utility of brominated intermediates in the synthesis of complex biochemical structures, potentially paving the way for advanced biomolecular engineering and therapeutic development (Magnusson et al., 1990).

Recovery of Propionic Acid

The recovery of propionic acid from aqueous solutions via reactive extraction using quaternary amine (Aliquat 336) in various diluents has been explored, showcasing the importance of propionic acid in the chemical, pharmaceutical, and food industries. The study highlights the effectiveness of alcohols as diluents in enhancing the extraction efficiency and preventing phase separation, indicating the potential application of similar acid recovery processes in industrial settings (Keshav, Chand, & Wasewar, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELMAMHQYOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCC(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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